An In-depth Technical Guide to 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine: Chemical Properties and Structure
An In-depth Technical Guide to 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications, most notably as antipsychotic agents.[1][2][3] The tricyclic "butterfly" structure of the phenothiazine nucleus allows for extensive functionalization, leading to a wide array of pharmacological activities. This guide focuses on a specific, less-documented derivative, 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine, a compound of interest due to the presence of two potent electron-withdrawing groups: a nitro group and a trifluoromethyl group. These substituents are known to significantly modulate the electronic properties and, consequently, the biological activity of aromatic systems.[4]
This document serves as a comprehensive technical resource, consolidating the available chemical data, outlining a probable synthetic pathway based on close analogs, and discussing its potential reactivity and applications within the context of drug discovery. Given the limited direct experimental data for this specific molecule, this guide will clearly differentiate between established data for precursors and inferred properties for the target compound, providing a transparent and scientifically grounded overview for researchers.
Chemical Structure and Properties
The foundational structure of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is the 10H-phenothiazine tricyclic system, with a trifluoromethyl group at the 2-position and a nitro group at the 7-position.
Caption: 2D Chemical Structure of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine.
Physicochemical Data
Direct experimental data for 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is scarce in the literature. The following table summarizes available information from chemical suppliers and databases, along with data for the closely related N-acetylated precursor.[2][5]
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₇F₃N₂O₂S | Sigma-Aldrich[5], PubChem[2] |
| Molecular Weight | 312.27 g/mol | Sigma-Aldrich[5], PubChem[2] |
| CAS Number | 2069-32-1 | Sigma-Aldrich[5] |
| Melting Point | Not available | Data for the N-acetylated precursor, 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine, is ~170 °C.[1] |
| Solubility | Not experimentally determined. | Expected to have low solubility in water and be soluble in common organic solvents like acetone, and DMSO. |
| XlogP (Predicted) | 4.3 | PubChem[2] |
Synthesis and Experimental Protocols
Synthesis Workflow
Caption: Proposed synthetic workflow for 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine.
Part 1: Synthesis of 7-Nitro-10-acetyl-2-(trifluoromethyl)phenothiazine[1]
This protocol is adapted from the procedure described in U.S. Patent 2,997,468.
Rationale: This step involves an intramolecular cyclization of a diaryl sulfide precursor. The use of a base, such as potassium hydroxide, facilitates the ring-closing reaction to form the phenothiazine core. Acetone serves as a suitable solvent for this transformation under reflux conditions.
Step-by-Step Protocol:
-
Dissolve 98 g of 2-acetamido-4-trifluoromethyl-2',4'-dinitrodiphenylsulfide in 500 ml of acetone and filter the solution.
-
Add 12.2 g of potassium hydroxide as a 4 N alcoholic solution to the acetone solution.
-
Heat the mixture to reflux and maintain for a 45-minute period.
-
After reflux, add one liter of water to the reaction mixture.
-
Cool the solution to 10 °C and allow it to stand for one hour to facilitate crystallization.
-
Filter the resulting brown crystals of 7-nitro-10-acetyl-2-trifluoromethylphenothiazine and wash them with water.
-
The reported yield is approximately 70.5 grams (about 91%), with a melting point of about 170 °C.[1]
Part 2: Proposed Deacetylation to 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine
Rationale: The removal of the N-acetyl protecting group is a standard transformation in organic synthesis. This can be achieved under either acidic or basic conditions, which hydrolyze the amide bond.
Step-by-Step Protocol (Illustrative):
-
Suspend the 7-nitro-10-acetyl-2-(trifluoromethyl)phenothiazine in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
For acidic hydrolysis, add a catalytic amount of a strong acid (e.g., concentrated HCl) and heat the mixture to reflux.
-
For basic hydrolysis, add an excess of an aqueous base (e.g., NaOH or KOH) and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine.
Chemical Reactivity and Structural Insights
The reactivity of 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is dictated by its three key structural components: the phenothiazine core, the nitro group, and the trifluoromethyl group.
-
Phenothiazine Core: The nitrogen and sulfur heteroatoms in the central ring make the phenothiazine system electron-rich and susceptible to oxidation.[6] The nitrogen at the 10-position is a nucleophilic center and can be readily alkylated or acylated.[3]
-
Nitro Group: The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring to which it is attached towards electrophilic substitution. It can, however, be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C), which would offer a handle for further derivatization.
-
Trifluoromethyl Group: The CF₃ group is also a strong electron-withdrawing and deactivating group. It is generally stable to most reaction conditions. Its presence can enhance the lipophilicity and metabolic stability of the molecule, properties that are often desirable in drug candidates.[7]
Potential Applications in Drug Development
While no specific biological activities have been reported for 7-Nitro-2-(trifluoromethyl)-10H-phenothiazine, the broader class of phenothiazine derivatives exhibits a wide range of pharmacological effects, suggesting potential areas for investigation.
-
Anticancer Activity: Many phenothiazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3] The presence of a trifluoromethyl group, in particular, has been associated with potent antitumor activity in some phenothiazine-related compounds.
-
Antimicrobial and Antiviral Properties: The phenothiazine scaffold is found in compounds with activity against bacteria, fungi, and viruses.
-
Neuroleptic and CNS Activity: As the parent class of compounds for drugs like chlorpromazine, derivatives of phenothiazine are prime candidates for CNS-related research. The electron-withdrawing substituents on the target molecule would significantly alter its interaction with dopamine and other neurotransmitter receptors compared to classic phenothiazine antipsychotics.[4]
The combination of the nitro and trifluoromethyl groups makes this molecule a unique scaffold for creating a library of novel compounds for screening against various biological targets. The nitro group, in particular, serves as a synthetic handle that can be converted into an amine, which can then be further functionalized.
Conclusion
7-Nitro-2-(trifluoromethyl)-10H-phenothiazine is a phenothiazine derivative with intriguing electronic properties due to its electron-withdrawing substituents. While specific experimental data on its physicochemical properties and biological activities are limited, a viable synthetic route can be proposed based on established chemistry for a closely related precursor. The structural features of this compound suggest that it could be a valuable building block for the synthesis of novel compounds with potential applications in oncology, infectious diseases, and neuroscience. Further research is warranted to fully characterize this molecule and explore its therapeutic potential.
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish | ACS Omega. (URL: [Link])
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